OTs-C6-OBn
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate involves the reaction of 6-hydroxyhexyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-(benzyloxy)hexyl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzyloxy group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Chemistry: 6-(benzyloxy)hexyl 4-methylbenzenesulfonate is used as a PROTAC linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing new therapeutic strategies .
Biology: In biological research, PROTACs containing 6-(benzyloxy)hexyl 4-methylbenzenesulfonate are used to selectively degrade target proteins, allowing researchers to study the effects of protein degradation on cellular processes .
Medicine: PROTACs are being explored as potential therapeutic agents for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The use of 6-(benzyloxy)hexyl 4-methylbenzenesulfonate in PROTACs enables the development of targeted therapies with reduced off-target effects .
Industry: In the pharmaceutical industry, 6-(benzyloxy)hexyl 4-methylbenzenesulfonate is used in the development of new drugs and in the optimization of drug delivery systems .
Mechanism of Action
6-(benzyloxy)hexyl 4-methylbenzenesulfonate functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for studying protein function and for developing targeted therapies .
Comparison with Similar Compounds
- 6-(benzyloxy)hexyl 4-methylbenzenesulfonate
- 6-(benzyloxy)hexyl 4-methylbenzenesulfonate
- 6-(benzyloxy)hexyl 4-methylbenzenesulfonate
Uniqueness: 6-(benzyloxy)hexyl 4-methylbenzenesulfonate is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its alkyl chain provides the necessary flexibility and length to connect the two ligands, while the benzyloxy and tosylate groups provide stability and reactivity, respectively .
Properties
IUPAC Name |
6-phenylmethoxyhexyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-18-11-13-20(14-12-18)25(21,22)24-16-8-3-2-7-15-23-17-19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUMHKDBEGSVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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